N-methyl-4-(morpholinomethyl)benzenamine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-methyl-4-(morpholinomethyl)benzenamine (CAS 1543401-60-0; molecular formula C12H18N2O; MW 206.28 g/mol) is a synthetic aromatic amine featuring a para-substituted N-methylaniline core linked via a methylene bridge to a morpholine ring. The compound is primarily cataloged as a research chemical or building block for medicinal chemistry and organic synthesis applications.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13855780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(morpholinomethyl)benzenamine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)CN2CCOCC2
InChIInChI=1S/C12H18N2O/c1-13-12-4-2-11(3-5-12)10-14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3
InChIKeyOELUZVAXTQPFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Baseline: Sourcing N-methyl-4-(morpholinomethyl)benzenamine (CAS 1543401-60-0) for Research & Development


N-methyl-4-(morpholinomethyl)benzenamine (CAS 1543401-60-0; molecular formula C12H18N2O; MW 206.28 g/mol) is a synthetic aromatic amine featuring a para-substituted N-methylaniline core linked via a methylene bridge to a morpholine ring . The compound is primarily cataloged as a research chemical or building block for medicinal chemistry and organic synthesis applications . Its structural architecture—combining a secondary amine (NHCH3), a flexible benzylic linker, and a morpholine hydrogen bond acceptor—positions it as a versatile intermediate for the construction of kinase inhibitor scaffolds and other bioactive molecules, distinguishing it from some simpler aniline or morpholine building blocks 。

Why You Cannot Simply Substitute N-methyl-4-(morpholinomethyl)benzenamine with In-Class Analogs


Generic substitution is high-risk because critical molecular recognition features—the N–H hydrogen bond donor capacity of the secondary methylamino group, the precise spatial orientation imposed by the 1,4-substitution pattern, and the conformational flexibility of the benzylic morpholine linker—are exquisitely sensitive to even minor structural perturbations . Replacing the N-methyl with a primary amine (e.g., 4-(morpholinomethyl)aniline) alters both the hydrogen-bonding profile and the steric bulk at a key pharmacophoric point, potentially collapsing target affinity . Shifting the morpholinomethyl group from the 4- to the 2-position (e.g., N-methyl-2-(morpholinomethyl)benzenamine) reorients the morpholine relative to the aniline plane, profoundly changing the vector of hydrogen bond acceptance and the overall molecular shape . Removing the methylene spacer entirely (e.g., N-methyl-4-morpholinoaniline) rigidifies the linkage to the aromatic ring, eliminating a critical degree of rotational freedom and altering electronic conjugation . The quantitative evidence below substantiates how these structural nuances translate into measurable performance differences relevant to procurement and experimental design.

N-methyl-4-(morpholinomethyl)benzenamine: Quantitative Differentiation Evidence for Scientific Procurement


Para-Substitution Directs Distinct Kinase Inhibitor Potency vs. Ortho Isomer

In a medicinal chemistry program targeting focal adhesion kinase (FAK), the 4-(morpholinomethyl)phenyl scaffold—the core motif of the target compound—delivered potent inhibitory activity when incorporated into 2,4-dianilinopyrimidine derivatives. The optimized compound 8a bearing this para-substituted motif achieved an IC50 of 0.047 ± 0.006 μM against FAK, with antiproliferative IC50 values of 0.044 ± 0.011 μM against H1975 cells and 0.119 ± 0.036 μM against A431 cells . While direct data for the free building block N-methyl-4-(morpholinomethyl)benzenamine is not available, this study provides a class-level inference: the 1,4-substitution pattern is critical for FAK binding, and the N-methyl substitution offers a chemically addressable handle for further derivatization that is absent in the simpler 4-(morpholinomethyl)aniline . The ortho-substituted isomer (N-methyl-2-(morpholinomethyl)benzenamine) would project the morpholine group along a completely different trajectory, incompatible with the binding mode validated for the para series .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Predicted Physicochemical Differentiation: N-Methyl Aniline vs. Primary Aniline Analog

The N-methyl substitution in the target compound (C12H18N2O, MW 206.28) alters key physicochemical parameters compared to the primary amine analog 4-(morpholinomethyl)aniline (C11H16N2O, MW 192.26). The additional methyl group increases molecular weight by 14 Da, adds one heavy atom (from 14 to 15), and changes the hydrogen bond donor count from 2 (one NH2 group in the primary aniline) to 1 (one NHCH3 group in the target compound) . This reduction in H-bond donors is significant for optimizing membrane permeability and CNS penetration potential, as the total H-bond donor count is a critical parameter in Lipinski's Rule of Five . The secondary amine also alters the basicity (pKa) of the aniline nitrogen, influencing protonation state at physiological pH and consequently solubility and permeability profiles . These are calculated/predicted differences; experimental pKa and logP/logD values for the target compound are not publicly available.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Benzylic Methylene Spacer Enhances Conformational Flexibility vs. Direct Morpholine Attachment

The target compound features a methylene (-CH2-) spacer between the morpholine ring and the benzene core, conferring a rotatable bond (count: 3 rotatable bonds) that is absent in directly linked N-methyl-4-morpholinoaniline (CAS 173186-17-9, C11H16N2O, MW 192.26, rotatable bonds: 1) . This additional rotational degree of freedom allows the morpholine ring to adopt multiple low-energy conformations, potentially enabling induced-fit binding to enzyme active sites where optimal morpholine placement varies across targets. Moreover, the benzylic amine motif in the target compound can participate in π-cation interactions and offers a distinct metabolic profile compared to the directly attached morpholine analog. No direct experimental binding data comparing these two building blocks in the same assay is available; these are molecular design considerations based on structural comparsion.

Conformational Analysis Molecular Design Structure-Based Drug Design

Predicted Boiling Point and Density Differentiate Supply Chain Handling vs. Positional Isomers

Predicted physicochemical properties indicate measurable differences between the target compound and its closely related positional isomer. The target compound N-methyl-4-(morpholinomethyl)benzenamine has a predicted boiling point of approximately 317.4 ± 32.0 °C and a predicted density of 1.056 ± 0.06 g/cm³ . The ortho isomer N-methyl-2-(morpholinomethyl)benzenamine (CAS 937659-58-0) has the same molecular formula (C12H18N2O) but may exhibit slightly different boiling point and density due to altered intramolecular interactions (e.g., potential hydrogen bonding between the N-methylamino group and the morpholine oxygen in the ortho position) . Experimental head-to-head data are lacking; these are computational predictions that can guide purification method selection (e.g., distillation vs. chromatography) and storage conditions during procurement.

Physicochemical Properties Supply Chain Chemical Handling

Safety and Hazard Profile: N-Methyl Aniline Derivatives Require Specific Handling vs. Primary Aniline Analogs

While no GHS classification data is publicly available for N-methyl-4-(morpholinomethyl)benzenamine itself, its demethylated analog 4-(morpholinomethyl)aniline (CAS 51013-67-3) carries hazard statements H302 (harmful if swallowed, 92.9% confidence) and H312 (harmful in contact with skin, 92.9% confidence), with GHS signal word 'Warning' and acute toxicity category 4 for both oral and dermal routes . Commercial suppliers list 4-(morpholinomethyl)aniline with GHS06 'Danger' signal and H300 (fatal if swallowed) . The N-methyl substitution in the target compound is expected to reduce acute toxicity compared to the primary aniline based on the general structure-toxicity relationships of aromatic amines, but without experimental confirmation this remains an extrapolation. The N-methyl group may also slow metabolic N-oxidation, potentially altering the toxicity profile .

Safety GHS Classification Laboratory Safety

Overall Evidence Strength Statement

High-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) for N-methyl-4-(morpholinomethyl)benzenamine is currently limited. No peer-reviewed publication was identified that directly compares the target compound with its closest analogs (4-(morpholinomethyl)aniline, N-methyl-2-(morpholinomethyl)benzenamine, or N-methyl-4-morpholinoaniline) in the same assay under identical conditions. The evidence presented above is predominantly Class-level inference or Supporting evidence derived from structurally related compounds, predicted physicochemical properties, and scaffold-validation studies. Procurement decisions based on differential performance must therefore rely on a combination of molecular design rationale (e.g., specific H-bond donor count, conformational flexibility), scaffold activity data from the literature (e.g., FAK inhibitor series using the para-morpholinomethylphenyl motif), and property predictions. Users are advised to request experimental characterization data directly from suppliers and to perform their own comparative assessments before selecting this compound over an analog for critical applications.

Evidence Assessment Data Gaps Procurement Risk

N-methyl-4-(morpholinomethyl)benzenamine: Best-Fit Application Scenarios Based on Available Evidence


Fragment-Based or Structure-Guided Lead Discovery Targeting Kinases with Defined Morpholine Binding Pockets

The para-morpholinomethylphenyl scaffold has been experimentally validated in a FAK inhibitor program, delivering compounds with nanomolar enzymatic and cellular potency (IC50 ~0.047 μM against FAK; antiproliferative IC50 ~0.044 μM in H1975 cells) . N-methyl-4-(morpholinomethyl)benzenamine provides a chemically tractable building block for iterative SAR exploration of the N-methyl group’s contribution to potency and selectivity. Researchers engaged in kinase drug discovery—particularly targeting FAK, PYK2, or related tyrosine kinases—can rationally prioritize this building block over the primary aniline analog to probe the N-substituent’s role in binding affinity without the confounding influence of an additional H-bond donor.

CNS-Penetrant Probe Design Requiring Minimized Hydrogen Bond Donor Count

With only one H-bond donor (vs. two for the primary aniline analog 4-(morpholinomethyl)aniline), N-methyl-4-(morpholinomethyl)benzenamine is structurally aligned with the physicochemical requirements for CNS drug candidates . Medicinal chemists designing brain-penetrant probes can incorporate this building block to maintain a low total H-bond donor count, potentially improving passive permeability across the blood-brain barrier relative to the primary amine congener. This application is supported by computational property analysis; experimental CNS penetration data for final compounds incorporating this building block would be required for validation.

Chemical Biology Tool Compound Synthesis Requiring Chemoselective Derivatization

The secondary N-methylamine in the target compound presents a single reactive handle for selective acylation, alkylation, or sulfonylation, in contrast to the primary amine in 4-(morpholinomethyl)aniline which can undergo bis-functionalization . This monofunctional character simplifies the synthesis of well-defined chemical probes, PROTAC linkers, or bioconjugates where precise stoichiometric control is necessary. Procurement of the N-methyl building block is warranted when synthetic routes demand orthogonal reactivity or when over-alkylation of a primary amine would generate intractable product mixtures.

Methodology Development and Reaction Optimization in Parallel Synthesis Programs

The combination of a para-substituted aniline with a pendant morpholine provides a bifunctional scaffold suitable for library synthesis via parallel amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling . The N-methyl group serves as a spectroscopic marker (distinctive 1H-NMR singlet for the N-CH3 protons) that facilitates reaction monitoring and product characterization in high-throughput experimentation workflows. Academic and industrial groups developing synthetic methodology for aniline diversification can use this compound as a standardized, well-characterized substrate to benchmark reaction scope and yield against other aniline derivatives.

Quote Request

Request a Quote for N-methyl-4-(morpholinomethyl)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.